Cas no 151-10-0 (1,3-Dimethoxybenzene)

1,3-Dimethoxybenzene (CAS 151-10-0) is an aromatic organic compound featuring two methoxy groups attached to a benzene ring in the meta position. This colorless to pale yellow liquid is widely used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fragrances. Its stable aromatic structure and electron-rich nature make it a valuable building block for electrophilic substitution reactions. The compound exhibits good solubility in common organic solvents, facilitating its use in various chemical processes. With a high boiling point and low volatility, 1,3-dimethoxybenzene is suitable for high-temperature reactions. Its consistent purity and reactivity ensure reliable performance in synthetic applications.
1,3-Dimethoxybenzene structure
1,3-Dimethoxybenzene structure
Product name:1,3-Dimethoxybenzene
CAS No:151-10-0
MF:C8H10O2
MW:138.163802623749
MDL:MFCD00008384
CID:36601
PubChem ID:9025

1,3-Dimethoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1,3-Dimethoxybenzene
    • Dimethyl resorcinol
    • m-Dimethoxybenzene
    • Resorcinol dimethyl ether
    • 3–Methoxyanisole
    • Dimethylether resorcinolu (Czech)
    • Benzene, 1,3 - dimethoxy -
    • Benzene, m-dimethoxy -
    • Dimethoxybenzene
    • 1,3-Dimethoxybenzol
    • 1,3-methoxybenzenel
    • 2,4-dimethoxy-benzene
    • 2,6-dimethoxybenzene
    • 3-DiMethoxybenzene
    • 3-METHOXYANISOLE
    • Dimethylresorcinol,Resorcinol dimethyl ether
    • Dimethylresorinol
    • FEMA 2385
    • m-dimethoxy-benzen
    • meta-dimethoxybenzene
    • M-METHOXYANISOLE
    • Resorcin-dimethylether
    • phenylene ether
    • M-xylylene ether
    • M-DiMethoxy benze
    • Dimethylresorcinol
    • Benzene, 1,3-dimethoxy-
    • Benzene, m-dimethoxy-
    • Methoxyanisole, m-
    • Dimethylether resorcinolu
    • m-dimethoxy-benzene
    • FEMA No. 2385
    • Dimethylether resorcinolu [Czech]
    • 1,3-Dimethoxy-benzene
    • 1,3-DIMETHOXY BENZENE
    • DPZNOMCNRMUKPS-UHFFFAOYSA-N
    • 2694Z07HQY
    • 1,3-dim
    • 1,3-Dimethoxybenzene, 97+%
    • Benzene,1,3-dimethoxy-
    • dimethyletherresorcinolu
    • MDL: MFCD00008384
    • Inchi: 1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
    • InChI Key: DPZNOMCNRMUKPS-UHFFFAOYSA-N
    • SMILES: COC1C=C(OC)C=CC=1
    • BRN: 878582

Computed Properties

  • Exact Mass: 138.06800
  • Monoisotopic Mass: 138.068079557 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 83.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 18.5
  • Molecular Weight: 138.16

Experimental Properties

  • Color/Form: Liquid, spicy, with orange ether like odor and fruit aroma.
  • Density: 1.055 g/mL at 25 °C(lit.)
  • Melting Point: -52°C
  • Boiling Point: 85-87 °C/7 mmHg(lit.)
  • Flash Point: Fahrenheit: 190.4 ° f
    Celsius: 88 ° c
  • Refractive Index: n20/D 1.524(lit.)
  • Solubility: Miscible with toluene.
  • PSA: 18.46000
  • LogP: 1.70380
  • Refractive Index: 1.521-1.527
  • FEMA: 2385
  • Solubility: Insoluble in water, soluble in acetone and benzene.

1,3-Dimethoxybenzene Security Information

  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H227
  • Warning Statement: P210-P280-P370+P378-P403+P235-P501
  • Hazardous Material transportation number:NA 1993 / PGIII
  • WGK Germany:2
  • Hazard Category Code: R36/37/38
  • Safety Instruction: S24/25
  • RTECS:CZ6474000
  • Hazardous Material Identification: Xi
  • Safety Term:S24/25
  • Storage Condition:Sealed in dry,Room Temperature
  • TSCA:Yes
  • HazardClass:Comb liq
  • Risk Phrases:R36/37/38
  • PackingGroup:III

1,3-Dimethoxybenzene Customs Data

  • HS CODE:2909309090
  • Customs Data:

    China Customs Code:

    2909309090

    Overview:

    2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1,3-Dimethoxybenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM249683-500g
1,3-Dimethoxybenzene
151-10-0 95+%
500g
$102 2022-06-12
Key Organics Ltd
STR00616-10MG
1,3-Dimethoxybenzene
151-10-0 >95%
10mg
£63.00 2025-02-09
TRC
D525638-50g
1,3-Dimethoxybenzene
151-10-0
50g
$ 75.00 2022-06-05
eNovation Chemicals LLC
D409032-500g
1,3-Dimethoxybenzene
151-10-0 97%
500g
$235 2023-01-31
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD41316-1kg
1,3-Dimethoxybenzene
151-10-0 98%
1kg
¥423.0 2023-01-31
AK Scientific
J93880-25g
1,3-Dimethoxybenzene
151-10-0 95%
25g
$10 2023-09-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1022174-1kg
1,3-Dimethoxybenzene
151-10-0 98%
1kg
¥585 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M75620-500g
1,3-Dimethoxybenzene
151-10-0
500g
¥416.0 2021-09-08
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W238503-10KG-K
1,3-Dimethoxybenzene
151-10-0 ≥98%, FG
10KG
10265.61 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017399-25g
1,3-Dimethoxybenzene
151-10-0 98%
25g
¥32 2023-09-10

1,3-Dimethoxybenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 4,4′-Difluoro-1,1′-biphenyl ,  Cuprous chloride Solvents: Acetonitrile ;  30 min, 0 °C
2.1 Reagents: Sodium nitrite ,  Hydrofluoric acid Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  0 °C; 10 min, 0 °C; 5 min, 0 °C
Reference
Trifluoromethylation of arenediazonium salts with fluoroform-derived CuCF3 in aqueous media
Lishchynskyi, Anton; et al, Chemical Communications (Cambridge, 2014, 50(71), 10237-10240

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrofluoric acid Solvents: Dimethylformamide ,  Acetonitrile ,  Water ;  0 °C; 10 min, 0 °C; 5 min, 0 °C
Reference
Trifluoromethylation of arenediazonium salts with fluoroform-derived CuCF3 in aqueous media
Lishchynskyi, Anton; et al, Chemical Communications (Cambridge, 2014, 50(71), 10237-10240

1,3-Dimethoxybenzene Raw materials

1,3-Dimethoxybenzene Preparation Products

1,3-Dimethoxybenzene Related Literature

Additional information on 1,3-Dimethoxybenzene

Professional Introduction to 1,3-Dimethoxybenzene (CAS No. 151-10-0)

1,3-Dimethoxybenzene, also known as m-anisidine, is an organic compound with the molecular formula C₆H₈O₂. As a derivative of benzene, it features two methoxy groups (-OCH₃) substituents positioned at the 1 and 3 positions of the aromatic ring. This compound has garnered significant attention in the chemical and pharmaceutical industries due to its versatile applications and structural properties. The unique arrangement of the methoxy groups imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry and a precursor for various functional materials.

The chemical structure of 1,3-dimethoxybenzene contributes to its role as a building block in organic synthesis. Its electron-rich aromatic system allows for facile participation in electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups. This characteristic has been exploited in the development of pharmaceuticals, where 1,3-dimethoxybenzene serves as a key intermediate in the synthesis of more complex molecules. For instance, recent studies have highlighted its utility in constructing heterocyclic compounds that exhibit promising biological activities.

In the realm of pharmaceutical research, 1,3-dimethoxybenzene has been investigated for its potential as a scaffold in drug discovery. The methoxy groups provide opportunities for further functionalization, allowing chemists to tailor properties such as solubility, bioavailability, and metabolic stability. A notable area of interest is its incorporation into kinase inhibitors, where the electron-donating nature of the methoxy substituents enhances binding affinity to target proteins. Recent advancements in computational chemistry have further elucidated how modifications to the 1,3-dimethoxybenzene core can optimize pharmacokinetic profiles.

Beyond pharmaceutical applications, 1,3-dimethoxybenzene finds utility in material science. Its aromatic structure and methoxy functionality make it a suitable candidate for polymer additives and dyes. Researchers have explored its incorporation into conductive polymers, where it acts as a dopant to enhance charge transport properties. Additionally, its derivatives have been studied for their photophysical properties, demonstrating potential in organic light-emitting diodes (OLEDs) and photovoltaic devices. The growing demand for sustainable materials has spurred interest in developing eco-friendly synthetic routes to 1,3-dimethoxybenzene, minimizing waste and energy consumption.

The synthesis of 1,3-dimethoxybenzene typically involves methylation of anisole or through oxidative coupling reactions. Modern methodologies emphasize greener approaches, such as catalytic hydrogenation and biocatalysis, to improve yield and reduce environmental impact. For example, recent patents have described novel catalytic systems that facilitate the selective methylation of benzene derivatives under mild conditions. These innovations align with global trends toward sustainable chemical manufacturing.

Industrial-scale production of 1,3-dimethoxybenzene requires careful optimization to ensure cost-effectiveness and scalability. Process chemists focus on maximizing throughput while maintaining high purity standards. Advances in continuous flow chemistry have enabled more efficient production runs compared to traditional batch processes. Furthermore, analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor reaction progress and verify product integrity.

The safety profile of 1,3-dimethoxybenzene is another critical consideration in its handling and application. While it is not classified as hazardous under typical conditions, proper storage and handling protocols must be followed to prevent degradation or unintended reactions. Exposure guidelines recommend personal protective equipment (PPE) such as gloves and goggles when working with this compound in laboratory or industrial settings. Regulatory bodies continue to evaluate its use based on emerging toxicological data.

Future research directions for 1,3-dimethoxybenzene include exploring novel derivatives with enhanced biological activity or material properties. Collaborative efforts between academia and industry are driving innovation in this area, leveraging interdisciplinary expertise to uncover new applications. As synthetic methodologies evolve and computational tools become more sophisticated, the potential uses for m-anisidine are expected to expand further.

In conclusion,1-3-Dimethoxybenzene (CAS No. 151-10-0) remains a cornerstone compound in organic synthesis with far-reaching implications across pharmaceuticals and materials science. Its structural versatility and reactivity make it indispensable for researchers seeking to develop innovative solutions. By embracing sustainable practices and leveraging cutting-edge technologies,m-anisidine continues to play a pivotal role in advancing scientific discovery.

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